1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride
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Overview
Description
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound featuring a trimethoxyphenyl group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. Common synthetic routes include:
Step 1: Formation of the trimethoxyphenyl intermediate through the methylation of phenolic compounds.
Step 2: Cyclization reactions to form the tetrahydroisoquinoline core.
Step 3: Introduction of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . Detailed studies are required to elucidate the precise mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: Compounds with potent chemoreversal activity.
Uniqueness
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is unique due to its specific combination of the trimethoxyphenyl group and tetrahydroisoquinoline core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72512-01-7 |
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Molecular Formula |
C18H22ClNO5 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-22-15-6-10(7-16(23-2)18(15)24-3)17-12-5-4-11(20)8-13(12)14(21)9-19-17;/h4-8,14,17,19-21H,9H2,1-3H3;1H |
InChI Key |
AQKZNWIUCUVZST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O.[Cl-] |
Origin of Product |
United States |
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